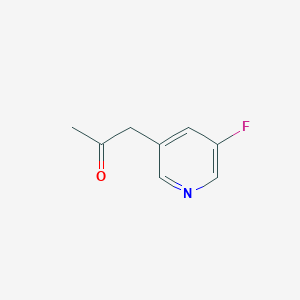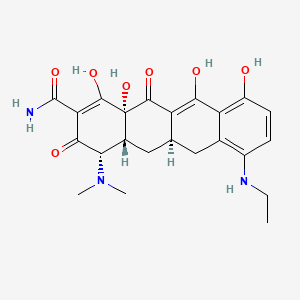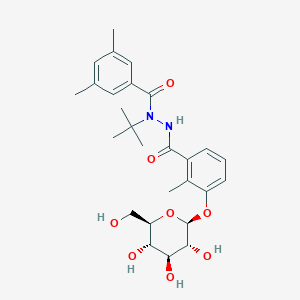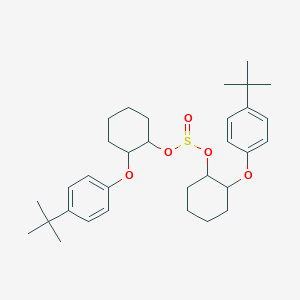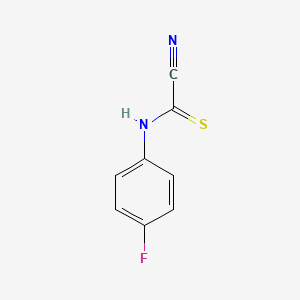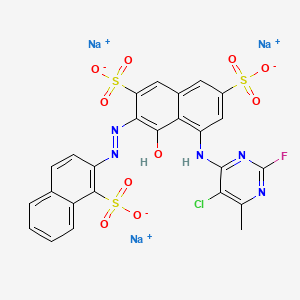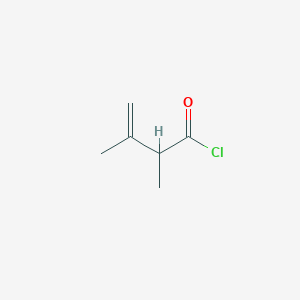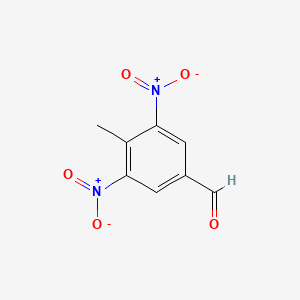
4-Methyl-3,5-dinitrobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-3,5-dinitrobenzaldehyde is an organic compound with the molecular formula C8H6N2O5 It is a derivative of benzaldehyde, where the benzene ring is substituted with a methyl group at the 4-position and nitro groups at the 3- and 5-positions
準備方法
Synthetic Routes and Reaction Conditions
4-Methyl-3,5-dinitrobenzaldehyde can be synthesized through several methods. One common approach involves the nitration of 4-methylbenzaldehyde. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
4-Methyl-3,5-dinitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro groups influence the reactivity of the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid (HCl) are used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br2) or chlorosulfonic acid (ClSO3H).
Major Products Formed
Oxidation: 4-Methyl-3,5-dinitrobenzoic acid.
Reduction: 4-Methyl-3,5-diaminobenzaldehyde.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
4-Methyl-3,5-dinitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including dyes and pharmaceuticals.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Medicine: Research into its potential therapeutic properties, such as antimicrobial or anticancer activities, is ongoing.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Methyl-3,5-dinitrobenzaldehyde depends on its chemical structure and the specific context in which it is used. For example, in biological systems, the compound may interact with cellular components such as proteins or nucleic acids, leading to various biochemical effects. The nitro groups can undergo redox reactions, influencing cellular oxidative stress and signaling pathways.
類似化合物との比較
Similar Compounds
3,5-Dinitrobenzaldehyde: Lacks the methyl group at the 4-position.
4-Methylbenzaldehyde: Lacks the nitro groups at the 3- and 5-positions.
2,4-Dinitrobenzaldehyde: Has nitro groups at different positions on the benzene ring.
Uniqueness
4-Methyl-3,5-dinitrobenzaldehyde is unique due to the specific arrangement of the methyl and nitro groups on the benzene ring
特性
CAS番号 |
46401-48-3 |
|---|---|
分子式 |
C8H6N2O5 |
分子量 |
210.14 g/mol |
IUPAC名 |
4-methyl-3,5-dinitrobenzaldehyde |
InChI |
InChI=1S/C8H6N2O5/c1-5-7(9(12)13)2-6(4-11)3-8(5)10(14)15/h2-4H,1H3 |
InChIキー |
ATRPDICPDXLRLL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])C=O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


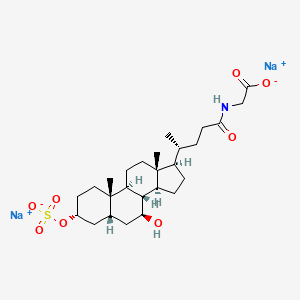
![4-Chloro-10-[(dimethylamino)propyl]phenothiazine Hydrochloride](/img/structure/B13416535.png)
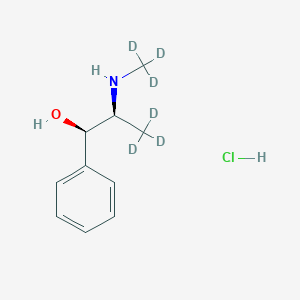

![(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-15-hydroxy-15-(3-hydroxypropyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-en-7-one](/img/structure/B13416554.png)
![2-methyl-2-[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfanyl)propanoylamino]propane-1-sulfonic acid](/img/structure/B13416559.png)
